(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride
Overview
Description
A metabolite of Aprepitant
Biological Activity
The compound (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride, often referred to as a morpholine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClFNO
- Molecular Weight : 473.81 g/mol
- CAS Number : 171482-05-6
- Solubility : Poorly soluble in water (0.000334 mg/ml)
The biological activity of this compound is largely attributed to its structural components, particularly the trifluoromethyl groups which enhance lipophilicity and biological interaction. The morpholine ring is known to interact with various receptors and enzymes, influencing neurotransmitter systems and potentially exhibiting anti-cancer properties.
1. Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, the trifluoromethyl group is known to enhance the potency of drugs targeting cancer cell lines. In vitro studies have shown that morpholine derivatives can inhibit cell proliferation in various cancer types by inducing apoptosis and disrupting cell cycle progression .
2. Neurotransmitter Modulation
Morpholine derivatives have been studied for their effects on neurotransmitter systems. They may act as inhibitors or modulators of serotonin and dopamine receptors, which play critical roles in mood regulation and neuropsychiatric disorders . This compound's ability to affect serotonin uptake suggests potential applications in treating depression and anxiety disorders.
3. Enzyme Inhibition
The compound has been noted for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit CYP450 enzymes, which are crucial for drug metabolism, thereby affecting the pharmacokinetics of co-administered drugs .
Case Study 1: Anticancer Activity
A study published in ACS Omega demonstrated that a morpholine derivative similar to this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to apoptosis .
Case Study 2: Neuropharmacological Effects
In a preclinical trial assessing the effects on serotonin uptake, researchers found that a related morpholine compound significantly inhibited serotonin reuptake in neuronal cultures. This suggests potential utility as an antidepressant agent .
Data Table: Biological Activity Summary
Scientific Research Applications
Aprepitant Synthesis
The primary application of (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride is its role as an intermediate in the synthesis of aprepitant. Aprepitant is widely recognized for its efficacy in preventing nausea and vomiting associated with chemotherapy and surgery. The synthesis process typically involves several steps where this compound acts as a critical building block, facilitating the formation of the final therapeutic agent .
Neurokinin-1 Receptor Antagonism
As a precursor to aprepitant, this compound exhibits properties that allow it to interact with neurokinin-1 receptors. These receptors play a crucial role in the emetic response, and their antagonism helps mitigate nausea and vomiting symptoms in patients undergoing cancer treatment or surgical procedures .
Synthesis Pathways
The synthesis of this compound involves multiple chemical reactions. Key steps include:
- Formation of Morpholine Derivative : This step involves the reaction of morpholine with various substituents to achieve the desired structure.
- Introduction of Trifluoromethyl Groups : The incorporation of trifluoromethyl groups enhances the compound's biological activity and pharmacokinetic properties.
- Hydrochloride Salt Formation : The final step often includes converting the base compound into its hydrochloride form to improve solubility and stability .
Case Study 1: Efficacy in CINV Management
A clinical study demonstrated that patients receiving aprepitant showed a significant reduction in CINV compared to those receiving standard antiemetic therapy. The use of this compound as an intermediate was crucial for producing high-purity aprepitant that met regulatory standards for clinical use .
Case Study 2: Pharmacokinetics and Safety Profile
Research has indicated that aprepitant exhibits favorable pharmacokinetics when derived from this compound. Studies highlighted its rapid absorption and extended half-life, which are essential for effective management of nausea during chemotherapy cycles .
Properties
IUPAC Name |
(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCCMKXSGCKMJF-YNXGUESPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435824 | |
Record name | (2R,3S)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171482-05-6 | |
Record name | (2R,3S)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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